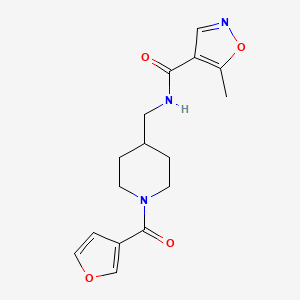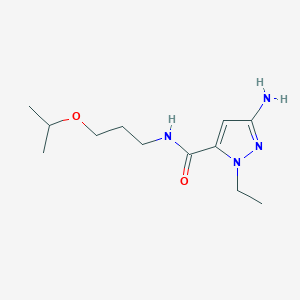![molecular formula C17H23N5O2 B2636992 4-(4-methoxypiperidin-1-yl)-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzamide CAS No. 2034522-42-2](/img/structure/B2636992.png)
4-(4-methoxypiperidin-1-yl)-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-methoxypiperidin-1-yl)-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a methoxypiperidine moiety, a triazole ring, and a benzamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methoxypiperidin-1-yl)-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Methoxypiperidine Moiety: This step involves the reaction of piperidine with methanol under acidic conditions to introduce the methoxy group.
Introduction of the Triazole Ring: The triazole ring is introduced through a cyclization reaction involving an appropriate precursor, such as an azide and an alkyne, under copper-catalyzed conditions (CuAAC reaction).
Coupling with Benzamide: The final step involves coupling the methoxypiperidine-triazole intermediate with a benzoyl chloride derivative to form the benzamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to scale up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-methoxypiperidin-1-yl)-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The benzamide group can be reduced to form an amine.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted triazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 4-(4-methoxypiperidin-1-yl)-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
In biological research, this compound has been investigated for its potential as a bioactive molecule. Studies have shown that derivatives of this compound exhibit significant biological activities, including antimicrobial and anticancer properties .
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of cancer and infectious diseases .
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its versatility and reactivity make it valuable for various industrial applications, including the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-(4-methoxypiperidin-1-yl)-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzamide involves its interaction with specific molecular targets. The triazole ring is known to bind to metal ions, which can modulate the activity of metalloenzymes. Additionally, the benzamide group can interact with protein targets, influencing their function and activity. These interactions can lead to the modulation of various biological pathways, resulting in the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- **4-(4-methoxypiperidin-1-yl)-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzamide
- **4-(4-methoxypiperidin-1-yl)-N-[2-(1H-1,2,3-triazol-1-yl)ethyl]benzamide
- **4-(4-methoxypiperidin-1-yl)-N-[2-(1H-1,2,4-triazol-1-yl)methyl]benzamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups. The presence of the methoxypiperidine moiety, triazole ring, and benzamide group provides a distinct chemical profile that can be exploited for various applications. Compared to similar compounds, it offers a unique balance of reactivity and stability, making it a valuable compound for scientific research and industrial applications.
Propiedades
IUPAC Name |
4-(4-methoxypiperidin-1-yl)-N-[2-(1,2,4-triazol-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O2/c1-24-16-6-9-21(10-7-16)15-4-2-14(3-5-15)17(23)19-8-11-22-13-18-12-20-22/h2-5,12-13,16H,6-11H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWJQZYDYBIHJAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=CC=C(C=C2)C(=O)NCCN3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-{pyrazolo[1,5-a]pyridin-5-yl}naphthalene-1-carboxamide](/img/structure/B2636909.png)
![N-(2-ethoxyphenyl)-2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2636911.png)




![Methyl 2-{[4-(2,4-dichlorophenyl)-1,2,3-thiadiazol-5-yl]sulfanyl}acetate](/img/structure/B2636917.png)

![3-Ethoxy-5-iodo-4-[(4-methylbenzyl)oxy]benzaldehyde](/img/structure/B2636920.png)

![1-Methyl-4-({3-[(4-methylphenyl)sulfanyl]propyl}sulfanyl)benzene](/img/structure/B2636925.png)
![2-chloro-N-[4-({4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide](/img/structure/B2636929.png)

![N-(1-cyanocyclobutyl)-3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-methylbenzamide](/img/structure/B2636932.png)
